N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide
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Overview
Description
N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide, commonly known as FCPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FCPA is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a crucial role in the metabolism of endocannabinoids.
Scientific Research Applications
1. Synthesis and Optimization Techniques
- A study on lithiation-fluoroacetylation of similar compounds outlines a key step in synthesizing inhibitors for HIV type 1 reverse transcriptase, using in situ monitoring methods like reaction calorimetry and spectroscopy for reaction optimization (Godany, Neuhold, & Hungerbühler, 2011).
2. Molecular Structure Analysis
- Research on a compound with a similar structure to N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide reveals insights into the molecular structure, showing non-planarity and stabilization via intramolecular hydrogen bonding (Atalay, Gerçeker, Esercİ, & Ağar, 2016).
3. Chemical Properties and Interactions
- Studies on the energetics of amides, like N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide, have been conducted to understand their enthalpies of formation, providing valuable information about strain and resonance effects in these compounds (Abboud et al., 1995).
4. Antimicrobial and Anticancer Potential
- Thiourea derivatives, which can be structurally related to N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide, have shown potential as antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
5. Radioligand Potential for Medical Imaging
- Novel compounds structurally similar to N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide have been studied as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors in vivo (Matarrese et al., 2001).
6. Synthesis Methodologies
- A study demonstrates a rapid and high-yield synthetic method for a compound closely related to N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide, highlighting efficient multi-step nucleophilic substitution reactions (Zhou et al., 2021).
Mechanism of Action
Target of Action
The primary target of N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide is currently unknown
Biochemical Pathways
It is anticipated that the metabolism of new fentanyl analogs generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Result of Action
The molecular and cellular effects of N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide’s action are currently unknown
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c1-14(2,3)13(18)17-10-15(8-9-15)11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGLTZPOXSXDSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1(CC1)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide |
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